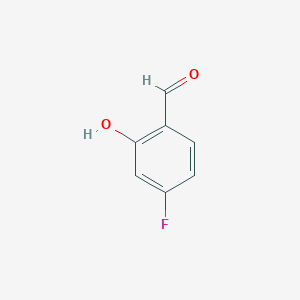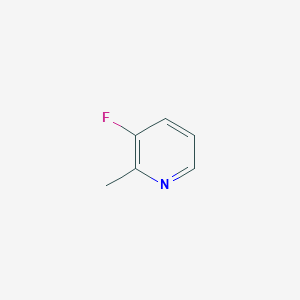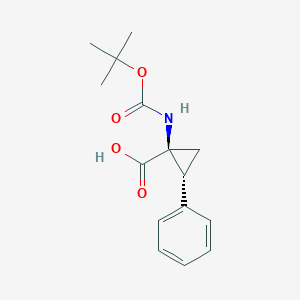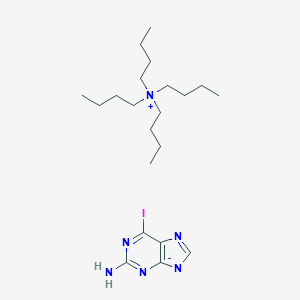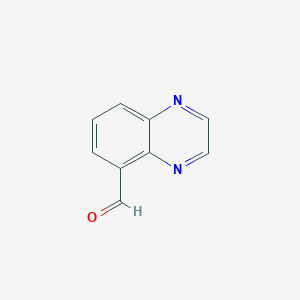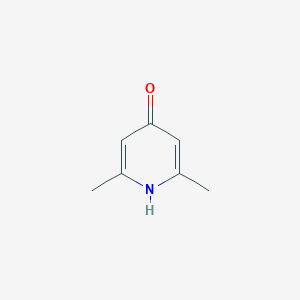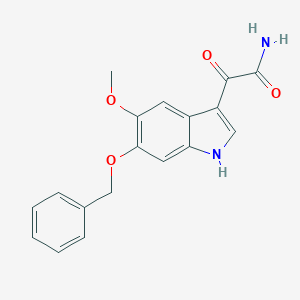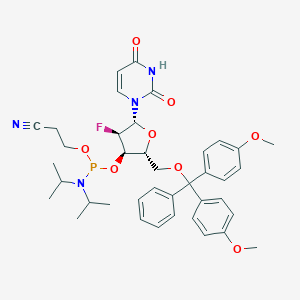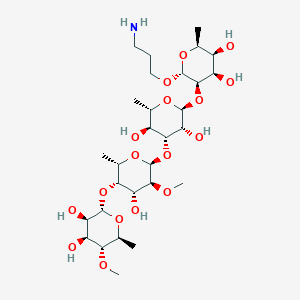
3NP-Mmrfrt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3NP-Mmrfrt is a novel compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 3NP-Mmrfrt is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. Studies have shown that 3NP-Mmrfrt can increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and cognitive function.
Biochemical And Physiological Effects
3NP-Mmrfrt has been shown to have a number of biochemical and physiological effects. Studies have shown that it can modulate the activity of certain enzymes and receptors in the brain, leading to changes in neuronal activity and synaptic plasticity. Additionally, 3NP-Mmrfrt has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3NP-Mmrfrt for lab experiments is its high potency and specificity. This makes it a useful tool for studying specific neurotransmitter systems and their role in various physiological and pathological processes. However, one limitation of 3NP-Mmrfrt is its potential toxicity, which must be carefully monitored in experiments.
Future Directions
There are several future directions for the study of 3NP-Mmrfrt. One area of research is in the development of new compounds based on its structure that may have improved potency and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 3NP-Mmrfrt and its potential applications in the treatment of neurological disorders. Finally, studies are needed to investigate the potential toxicity of 3NP-Mmrfrt and its long-term effects on neuronal function.
Conclusion:
In conclusion, 3NP-Mmrfrt is a promising compound for scientific research due to its potential applications in the field of neuroscience. Its high potency and specificity make it a useful tool for studying specific neurotransmitter systems and their role in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 3NP-Mmrfrt involves a specific method that requires the use of certain chemicals and equipment. The process begins with the preparation of the starting materials, which are then combined and subjected to a series of reactions. The final product is purified through various techniques to obtain a pure compound. The synthesis method for 3NP-Mmrfrt has been optimized to ensure high yields and purity.
Scientific Research Applications
3NP-Mmrfrt has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. Studies have shown that 3NP-Mmrfrt can modulate neuronal activity and synaptic plasticity, making it a promising compound for the treatment of neurological disorders.
properties
CAS RN |
148404-60-8 |
|---|---|
Product Name |
3NP-Mmrfrt |
Molecular Formula |
C29H53NO17 |
Molecular Weight |
687.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-6-(3-aminopropoxy)-5-[(2S,3R,4R,5S,6S)-4-[(2S,3S,4R,5S,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C29H53NO17/c1-10-14(31)16(33)25(28(42-10)40-9-7-8-30)47-27-20(37)23(15(32)11(2)41-27)46-29-24(39-6)19(36)22(13(4)44-29)45-26-18(35)17(34)21(38-5)12(3)43-26/h10-29,31-37H,7-9,30H2,1-6H3/t10-,11-,12-,13-,14+,15-,16+,17-,18+,19+,20+,21-,22+,23+,24-,25+,26-,27-,28+,29-/m0/s1 |
InChI Key |
DMCKJTFEHYELGM-DDOBRSFTSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OCCCN)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC)O)O)O)OC)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCCCN)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC)O)O)O)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCCCN)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC)O)O)O)OC)O)O)O |
synonyms |
3-aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)talopyranoside 3NP-MMRFRT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



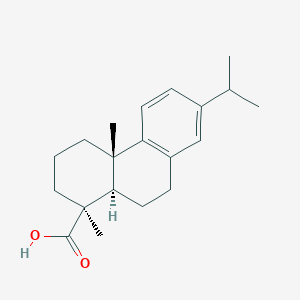
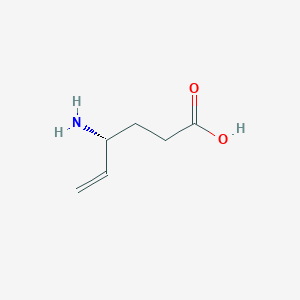
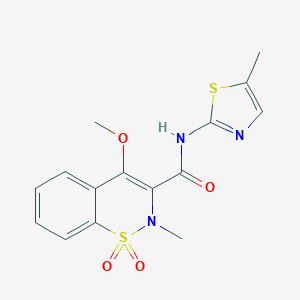
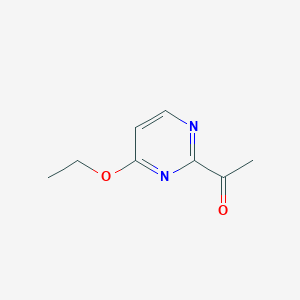
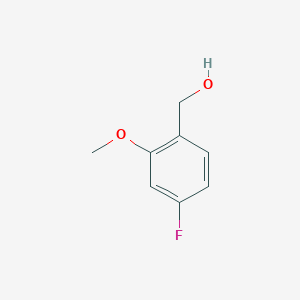
![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)
